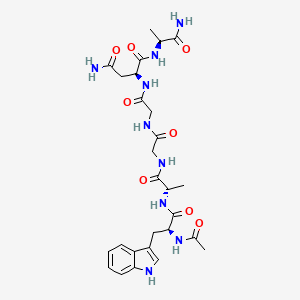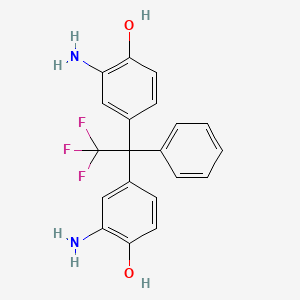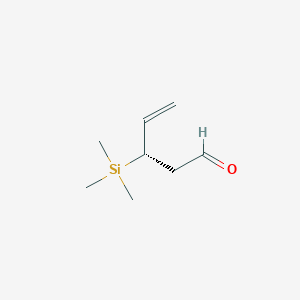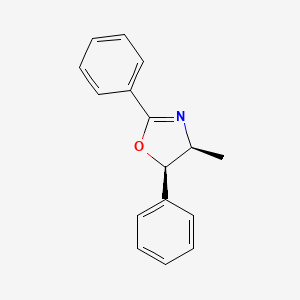
Phosphorin, 2-bromo-3-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phosphorin, 2-bromo-3-methyl- is an organophosphorus compound that features a phosphorin ring substituted with a bromine atom at the second position and a methyl group at the third position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Phosphorin, 2-bromo-3-methyl- typically involves the bromination of 3-methylphosphorin. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually performed in an inert solvent like dichloromethane at low temperatures to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of Phosphorin, 2-bromo-3-methyl- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.
化学反应分析
Types of Reactions
Phosphorin, 2-bromo-3-methyl- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The phosphorin ring can be oxidized to form phosphine oxides or phosphine sulfides.
Reduction Reactions: The compound can be reduced to form phosphines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or sulfur can be used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) are used in anhydrous solvents.
Major Products
Substitution Reactions: The major products are phosphorin derivatives with different substituents replacing the bromine atom.
Oxidation Reactions: The major products are phosphine oxides or phosphine sulfides.
Reduction Reactions: The major products are phosphines.
科学研究应用
Phosphorin, 2-bromo-3-methyl- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organophosphorus compounds.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and catalysts.
作用机制
The mechanism of action of Phosphorin, 2-bromo-3-methyl- involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the phosphorin ring can undergo oxidation or reduction. These reactions can lead to the formation of new compounds with different properties and activities.
相似化合物的比较
Similar Compounds
- Phosphorin, 2-chloro-3-methyl-
- Phosphorin, 2-iodo-3-methyl-
- Phosphorin, 2-bromo-4-methyl-
Uniqueness
Phosphorin, 2-bromo-3-methyl- is unique due to the specific positioning of the bromine and methyl groups on the phosphorin ring
属性
CAS 编号 |
134654-73-2 |
|---|---|
分子式 |
C6H6BrP |
分子量 |
188.99 g/mol |
IUPAC 名称 |
2-bromo-3-methylphosphinine |
InChI |
InChI=1S/C6H6BrP/c1-5-3-2-4-8-6(5)7/h2-4H,1H3 |
InChI 键 |
YLSAHWBLMBLJSX-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(P=CC=C1)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzene, 1-[4-(1,1-dimethylethyl)-1-cyclohexen-1-yl]-3-iodo-](/img/structure/B14264123.png)


![(5Z)-2-amino-5-[1-bromo-2-(4-methoxyphenyl)-2-oxoethylidene]-1,3-oxazol-4-one](/img/structure/B14264136.png)


![3-[3,4-Bis(benzyloxy)phenoxy]-N-decylprop-2-enamide](/img/structure/B14264159.png)
![4-{4-[(Cyanomethyl)(methyl)amino]anilino}-4-oxobutanoic acid](/img/structure/B14264170.png)
![2-[2-(2-Chlorophenyl)hydrazinylidene]-4,5-diphenyl-2H-imidazole](/img/structure/B14264176.png)

![2-Propenamide, 2-[(phenylthio)methyl]-](/img/structure/B14264180.png)
![4-[2-(5-Chloro-2-hydroxyphenyl)hydrazinylidene]-3,5-dihydroxycyclohexa-2,5-dien-1-one](/img/structure/B14264186.png)


